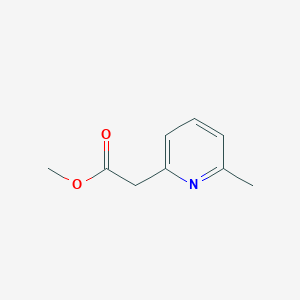

Methyl 2-(6-methylpyridin-2-yl)acetate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : m/z 166 [M+H]⁺ (calc. 165.19) .

- Fragmentation patterns include loss of the methoxy group (m/z 135) and pyridine ring cleavage (m/z 93) .

Computational Chemistry Insights: Conformational Dynamics and Electronic Structure

Conformational Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal two stable conformers differing by rotation of the ester group relative to the pyridine ring (Fig. 2). The syn-periplanar conformation (ΔG = 0 kcal/mol) is favored over the anti-periplanar form (ΔG = 1.2 kcal/mol) due to reduced steric clash .

Properties

IUPAC Name |

methyl 2-(6-methylpyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-8(10-7)6-9(11)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIWLIZKJORNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483143 | |

| Record name | Methyl 2-(6-methylpyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58532-56-2 | |

| Record name | Methyl 2-(6-methylpyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-(6-Methylpyridin-2-yl)malonic acid diethyl ester : This diester serves as a crucial intermediate for subsequent transformation.

- Potassium hydroxide (KOH) : Used to hydrolyze and generate the potassium salt intermediate.

- (Trimethylsilyl)diazomethane : Employed for methylation to form the methyl ester.

- Methanol and hexane : Solvents used in the methylation step.

Stepwise Synthesis Procedure

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Hydrolysis and Salt Formation | 2-(6-methylpyridin-2-yl)malonic acid diethyl ester + KOH in ethanol, reflux 1 hour | The diethyl ester is treated with potassium hydroxide in ethanol under reflux to form the potassium salt intermediate. | Intermediate potassium salt isolated after concentration and purification |

| 2. Acidification | Addition of hydrogen chloride (HCl) in water at 0°C | The potassium salt is acidified to generate the free acid form. | Controlled temperature to avoid side reactions |

| 3. Methylation | (Trimethylsilyl)diazomethane in methanol/hexane, stirred for 5 hours | The free acid is methylated using (trimethylsilyl)diazomethane to afford this compound | Final product isolated after purification; reported yield approximately 35% |

This method is described in detail in the ChemicalBook synthesis report, highlighting the use of (trimethylsilyl)diazomethane as a safer alternative to diazomethane for methyl ester formation.

Alternative Preparation Routes

Esterification of 6-Methylpyridine-2-carboxylic Acid

An alternative synthesis involves direct esterification of 6-methylpyridine-2-carboxylic acid with methanol or ethanol in the presence of a dehydrating acid catalyst such as sulfuric acid under reflux conditions. This classical Fischer esterification method is straightforward but may require careful control of reaction time and temperature to optimize yield and minimize side reactions.

Industrial Continuous Flow Synthesis

In industrial settings, continuous flow reactors are utilized to enhance reaction efficiency and scalability. The continuous flow method allows precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and purity. Post-reaction purification typically involves distillation or crystallization to isolate the methyl ester.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Ethanol for hydrolysis; methanol/hexane for methylation | Solvent polarity influences reaction rate and product solubility |

| Temperature | Reflux (~78°C for ethanol); 0°C during acidification | Reflux promotes hydrolysis; low temperature minimizes side reactions during acidification |

| Reaction Time | 1 hour for hydrolysis; 5 hours for methylation | Longer methylation time ensures complete ester formation |

| Catalyst/Base | KOH for hydrolysis; HCl for acidification | Strong base promotes ester hydrolysis; acid catalyst needed for protonation and methylation |

Optimizing these parameters is crucial for maximizing the yield of this compound while minimizing impurities and side products.

Analytical and Research Findings

- Yield : The overall yield reported for the multi-step synthesis is approximately 35%, which may be improved by optimizing reaction times and purification techniques.

- Purity : Purification via solid-phase extraction (SCX column) and careful solvent removal is essential to obtain high-purity ester.

- Mechanistic Insight : The use of (trimethylsilyl)diazomethane avoids the hazards of diazomethane and provides a milder methylation pathway, reducing side reactions such as over-alkylation or decomposition.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield | Notes |

|---|---|---|---|---|---|

| Hydrolysis + Diazomethylation | 2-(6-methylpyridin-2-yl)malonic acid diethyl ester | KOH, HCl, (trimethylsilyl)diazomethane | Hydrolysis + methylation | ~35% | Multi-step, mild methylation agent |

| Fischer Esterification | 6-methylpyridine-2-carboxylic acid | Methanol, H2SO4 | Acid-catalyzed esterification | Variable | Classical method, requires reflux |

| Continuous Flow Industrial | 6-methylpyridine-2-carboxylic acid derivatives | Various, optimized | Flow esterification | Higher than batch | Scalable, controlled conditions |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(6-methylpyridin-2-yl)acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with the target site. The pyridine ring may also participate in binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Methyl 2-(pyridin-2-yl)acetate: Similar structure but lacks the methyl group on the pyridine ring.

Ethyl 2-(6-methylpyridin-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

2-(6-Methylpyridin-2-yl)acetic acid: The acid form of the compound.

Uniqueness: Methyl 2-(6-methylpyridin-2-yl)acetate is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in various applications.

Biological Activity

Methyl 2-(6-methylpyridin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of . Its structure features a methyl group attached to a pyridine ring, along with an acetate moiety. The compound's unique arrangement of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the active acid form, which then interacts with target sites. The pyridine ring may also enhance binding interactions, thereby influencing the compound's overall efficacy in biological systems.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For example, studies have shown that related pyridine derivatives demonstrate significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for various strains .

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Neuropharmacological Effects

In addition to its antimicrobial properties, this compound has shown promise in neuropharmacology. It interacts with metabotropic glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system . This interaction may lead to potential therapeutic applications in treating neurodegenerative diseases.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of methyl pyridine derivatives, including this compound, against various bacterial strains. The results indicated that modifications on the pyridine ring significantly influenced antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

- Neuropharmacological Research : Another research effort focused on the compound's role as a potential allosteric modulator of mGlu5 receptors. The study highlighted how structural variations could enhance binding affinity and specificity, paving the way for developing novel neuroprotective agents .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(6-methylpyridin-2-yl)acetate?

The compound is typically synthesized via esterification of 6-methylpyridine-2-carboxylic acid with methanol under acidic catalysis. A common method involves refluxing the carboxylic acid with methanol and concentrated sulfuric acid (as a dehydrating agent) to drive the reaction to completion . Alternative routes may employ coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions. Yields are influenced by reactant purity and reaction time, with typical yields ranging from 60–85% after purification via column chromatography.

Basic: Which spectroscopic methods are recommended for characterizing this compound?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm the ester group (δ ~3.7 ppm for methoxy protons; δ ~170 ppm for carbonyl carbon) and pyridine ring protons (δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 165.0790 (CHNO) .

- Infrared (IR) Spectroscopy : Peaks at ~1730 cm (ester C=O stretch) and ~1600 cm (pyridine C=N stretch) .

- HPLC : For purity assessment (>95% purity recommended for research use) .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Optimization strategies include:

- Catalyst Screening : Testing alternatives to HSO, such as p-toluenesulfonic acid or ionic liquids, to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while microwave-assisted synthesis can reduce reaction time .

- Temperature Control : Lower temperatures (40–60°C) minimize ester hydrolysis, while higher temperatures (80–100°C) accelerate reaction kinetics .

- In Situ Monitoring : Techniques like TLC or inline IR spectroscopy enable real-time tracking of reaction progress .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or enzyme inhibition data can arise from:

- Structural Analogues : Subtle differences in substituents (e.g., ethyl vs. methyl esters) significantly alter bioactivity .

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., ciprofloxacin for bacteria) .

- Solubility Effects : Poor aqueous solubility may lead to false negatives; use co-solvents like DMSO (<1% v/v) to enhance bioavailability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing the methyl group with halogens) to identify critical pharmacophores .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculates reaction pathways and transition states for ester hydrolysis or nucleophilic substitution .

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) by simulating interactions with the pyridine ring and ester moiety .

- In Silico ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.2, high GI absorption) to guide drug discovery .

Advanced: How does the methyl substituent position affect the compound's physicochemical properties compared to other pyridine esters?

Comparative studies show:

- Solubility : The 6-methyl group enhances lipophilicity (logP ~1.2) vs. unsubstituted pyridine esters (logP ~0.8), impacting membrane permeability .

- Reactivity : Electron-donating methyl groups at the 6-position stabilize the pyridine ring, reducing susceptibility to electrophilic substitution compared to 3- or 4-methyl analogues .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~85°C, higher than ethyl esters due to tighter crystal packing .

Advanced: How can researchers validate the purity of this compound for sensitive assays?

- Multi-Detector HPLC : Pair UV detection (λ = 254 nm) with evaporative light scattering (ELS) to detect non-chromophoric impurities .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (C: 65.44%, H: 6.71%, N: 8.48%) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) ensure no ester hydrolysis or dimerization .

Advanced: What role does this compound play in organometallic catalysis?

The pyridine nitrogen acts as a weak ligand for transition metals (e.g., Pd, Cu), enabling its use in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.